oxypeucedanin methanolate
CAS No.: 52939-12-5
Cat. No.: VC0192044
Molecular Formula: C17H18O6
Molecular Weight: 318.32
* For research use only. Not for human or veterinary use.

CAS No. | 52939-12-5 |
---|---|
Molecular Formula | C17H18O6 |
Molecular Weight | 318.32 |
IUPAC Name | 4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1 |
SMILES | CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC |
Chemical Properties and Identification
Oxypeucedanin methanolate belongs to the furanocoumarin class of natural compounds. These structural characteristics significantly contribute to its biological activities and pharmacological potential. The table below summarizes the key chemical identifiers and properties of oxypeucedanin methanolate:
Parameter | Value |
---|---|
CAS Number | 52939-12-5 |
Molecular Formula | C₁₇H₁₈O₆ |
Molecular Weight | 318.32 g/mol |
IUPAC Standard InChIKey | UHENVVIVPZCJOA-UHFFFAOYSA-N |
Enantiomeric Form | (+)-Oxypeucedanin methanolate |
Chemical Classification | Furanocoumarin |
Target | Prostaglandin Receptor |
Pathway | GPCR/G Protein |
Chemically, oxypeucedanin methanolate is characterized by its furanocoumarin structure with an additional methanolate group, distinguishing it from the related compound oxypeucedanin . Its structure features a coumarin backbone fused with a furan ring, a structural motif known to confer various biological activities to compounds containing it .
Natural Sources and Distribution
Oxypeucedanin methanolate is found in various plant species, primarily within the Apiaceae (formerly Umbelliferae) family. The compound has been specifically isolated from Ferulago trifida Boiss, an endemic species in the northwest of Iran . This compound is part of a larger group of furanocoumarins that are distributed across several plant genera.
The related compound oxypeucedanin has been isolated from multiple genera, particularly:
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Angelica species (notably Angelica dahurica, whose roots are considered the richest natural source)
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Ferulago species
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Prangos species (Apiaceae family)
Isolation of oxypeucedanin methanolate typically involves extraction with organic solvents, particularly ethyl acetate, followed by various chromatographic techniques for purification. The compound can be identified and characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry .
Biological Activities
Anti-inflammatory Properties
Oxypeucedanin methanolate demonstrates significant anti-inflammatory activity primarily through its inhibitory effect on prostaglandin E2 production . This mechanism is particularly relevant as prostaglandin E2 serves as a key mediator in inflammatory processes, and inhibiting its production represents an important approach for anti-inflammatory therapeutics.
The related compound oxypeucedanin has shown anti-inflammatory effects in lipopolysaccharide (LPS)-induced acute lung injury models. Research demonstrates that it modulates myeloperoxidase activity and decreases the expression of inflammatory mediators including:
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Tumor necrosis factor alpha (TNF-α)
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Interleukin-6 (IL-6)
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Interleukin-1 beta (IL-1β)
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Myeloperoxidase (MPO)
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Cyclooxygenase-2 (COX-2)
These findings suggest potential mechanistic pathways that might also apply to oxypeucedanin methanolate, given the structural similarities between the two compounds.
Anti-cancer Effects
Recent research has investigated the anti-cancer potential of oxypeucedanin methanolate, particularly against lung cancer. Studies on the A549 lung adenocarcinoma cell line have shown that the compound inhibits cell proliferation in a dose- and time-dependent manner, as evaluated by MTT assay . The compound has also been shown to induce apoptosis in these cancer cells, with a reported total apoptosis rate of 5.46% .
The anti-cancer mechanisms of oxypeucedanin methanolate appear to involve the modulation of key apoptotic markers, including:
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BAX (pro-apoptotic protein)
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Caspase 3 (apoptotic executor)
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BCL2 (anti-apoptotic protein)
These findings suggest that oxypeucedanin methanolate exerts its anti-cancer effects through the induction of apoptosis and potentially autophagy in cancer cells.
Other Biological Activities
While research specific to oxypeucedanin methanolate is still emerging, studies on the related compound oxypeucedanin have revealed additional biological activities that might also be relevant:
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Antiproliferative and cytotoxic activities against various cancer cell lines
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Anti-influenza activity, suggesting potential antiviral applications
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Antiallergic activities, indicating possible uses in treating allergic conditions
These diverse activities highlight the therapeutic potential of oxypeucedanin methanolate and related furanocoumarins for various medical conditions.
Pharmacological Mechanisms
The biological activities of oxypeucedanin methanolate are mediated through various molecular mechanisms and signaling pathways. The table below summarizes the key pharmacological mechanisms associated with oxypeucedanin methanolate and closely related compounds:
Mechanism | Effect | Potential Therapeutic Application |
---|---|---|
Inhibition of Prostaglandin E2 production | Anti-inflammatory | Inflammatory conditions |
Targeting Prostaglandin Receptor | Modulation of GPCR/G Protein pathway | Inflammatory conditions |
Inhibition of PI3K/AKT/NF-κB and MAPK pathways* | Anti-inflammatory | Acute lung injury, inflammatory conditions |
Modulation of BAX, caspase 3, BCL2, and LC3 expression | Induction of apoptosis and potentially autophagy | Cancer, particularly lung cancer |
*Demonstrated in the related compound oxypeucedanin
The compound has been identified as targeting the Prostaglandin Receptor and is involved in the GPCR/G Protein pathway . This targeting likely contributes to the compound's observed anti-inflammatory effects, particularly its inhibition of prostaglandin E2 production.
In the context of cancer, particularly lung cancer, oxypeucedanin methanolate appears to modulate the expression of key apoptotic markers, suggesting that it induces apoptosis in cancer cells, potentially through the intrinsic (mitochondrial) apoptotic pathway .
Comparison with Related Compounds
Oxypeucedanin methanolate is structurally related to oxypeucedanin, with the primary difference being the presence of a methanolate group. The table below compares the key properties of these two compounds:
Property | Oxypeucedanin Methanolate | Oxypeucedanin |
---|---|---|
Molecular Formula | C₁₇H₁₈O₆ | C₁₆H₁₄O₅ |
Molecular Weight | 318.32 g/mol | 286.28 g/mol |
CAS Number | 52939-12-5 | 26091-73-6 (for (-)-Oxypeucedanin) |
Structure | Furanocoumarin with methanolate group | Furanocoumarin with epoxide ring |
Major Natural Sources | Ferulago trifida Boiss | Angelica dahurica, Citrus reticulata, Ferula syreitschikowii |
Anti-inflammatory Activity | Inhibition of prostaglandin E2 production | Inhibition of PI3K/AKT/NF-κB and MAPK pathways |
Despite these differences, the structural similarities between oxypeucedanin methanolate and oxypeucedanin suggest they might share some biological activities and mechanisms of action . This relationship provides opportunities for comparative studies to better understand structure-activity relationships and potentially develop optimized derivatives with enhanced therapeutic properties.
Research Applications and Future Perspectives
The diverse biological activities of oxypeucedanin methanolate highlight its potential as a lead compound for drug development. Several research applications and future perspectives for this compound include:
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Development of semi-synthetic derivatives with enhanced bioactivity and pharmacokinetic properties
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Further investigation of the compound's efficacy against other cancer types beyond lung cancer
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Exploration of potential synergistic effects when combined with existing therapeutic agents
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Detailed mechanistic studies to fully elucidate molecular targets and signaling pathways
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Clinical studies to evaluate safety and efficacy in human subjects
As suggested in the literature, "oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays" . This approach could also be applied to oxypeucedanin methanolate, potentially leading to novel therapeutic agents with improved properties.
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